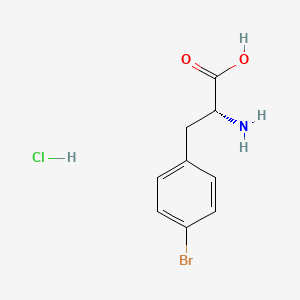

4-Bromo-D-phenylalanine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718807 | |

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122852-33-9 | |

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Bromo-D-phenylalanine Hydrochloride

Introduction: The Strategic Utility of a Non-Canonical Amino Acid

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. 4-Bromo-D-phenylalanine hydrochloride stands out as a pivotal building block, offering a unique combination of stereochemical and physicochemical properties that are highly sought after by researchers. The presence of a bromine atom on the phenyl ring and the D-configuration of its chiral center are not trivial modifications; they are deliberate design elements that impart significant advantages.

The D-amino acid configuration provides a fundamental defense against rapid in-vivo degradation by proteases, which are overwhelmingly specific for L-amino acid substrates. This enhanced enzymatic stability can dramatically extend the half-life of peptide-based therapeutics.[1] Concurrently, the 4-bromo substituent introduces profound electronic and steric changes. It increases lipophilicity and can serve as a versatile chemical handle for further molecular modifications, influencing everything from receptor binding affinity to pharmacokinetic profiles.[1][2]

This guide offers a comprehensive technical overview of this compound, synthesizing core scientific data with field-proven insights. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively harness this compound's potential in their research and development endeavors.

Section 1: Chemical Identity and Structural Framework

A precise understanding of a compound's identity is the foundation of its application. This compound is an unnatural amino acid derivative that serves as a critical intermediate in the synthesis of complex biomolecules and novel pharmaceuticals.[2][3]

The hydrochloride salt form is particularly significant from a practical standpoint. The protonation of the primary amine group enhances the compound's stability and significantly improves its solubility in aqueous media, which is a crucial consideration for many synthetic and biological applications.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(4-bromophenyl)propanoic acid hydrochloride | [4] |

| Synonyms | (R)-4-Bromophenylalanine Hydrochloride; D-p-Bromophenylalanine HCl | [4] |

| CAS Number | 122852-33-9 | [4] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [4] |

| Molecular Weight | 280.55 g/mol | [4] |

| Free Base Formula | C₉H₁₀BrNO₂ | [2] |

| Free Base MW | 244.09 g/mol | [5] |

The structural framework, characterized by the D-alpha-amino acid core, a p-brominated benzyl side chain, and the hydrochloride salt, dictates its chemical behavior. The bromine atom is not merely a steric bulky group; its electron-withdrawing nature can influence the molecule's interactions and it provides a reactive site for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries.[6]

Section 2: Physicochemical Properties and Rationale for Use

The physical properties of this compound directly inform its handling, formulation, and application. These characteristics are summarized below, followed by an expert analysis of their implications.

Table 2: Summary of Physical Properties

| Property | Description | Source(s) |

| Appearance | White to off-white powder or crystalline solid | [2][4] |

| Melting Point | 216 - 222 °C (for free base); ~260 °C with decomposition (for racemic form) | [2][5][7] |

| Solubility | Soluble in water (as HCl salt). One NMR study utilizes Deuterium oxide as a solvent. | [7] |

| Storage Conditions | 0-8 °C, in a dry, well-ventilated place | [2][8] |

| ACD/LogP | 1.89 (Predicted for HCl salt) | [4] |

| Polar Surface Area | 63.32 Ų (Predicted for HCl salt) | [4] |

Expert Insights on Physicochemical Behavior

-

Solubility Causality: The conversion of the free base amino acid to its hydrochloride salt is a deliberate and critical formulation choice. The primary amine group (pKa ~9-10) is protonated to form an ammonium salt, which can readily form hydrogen bonds with water molecules. This dramatically increases aqueous solubility compared to the zwitterionic free base, which often exhibits lower solubility near its isoelectric point. The solubility is pH-dependent; it will be highest at low pH and decrease as the pH approaches and surpasses the pKa of the ammonium group.

-

The Stereochemical Advantage: The rationale for using the D-enantiomer is rooted in overcoming the primary hurdle of peptide therapeutics: proteolytic degradation. Most endogenous proteases have a highly evolved chiral specificity for L-amino acid residues. By incorporating 4-Bromo-D-phenylalanine at strategic positions within a peptide sequence, researchers can create analogues that are resistant to enzymatic cleavage, thereby extending their biological half-life and therapeutic window.[1]

Section 3: Analytical Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount. A multi-pronged analytical approach provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule.

-

¹H NMR Analysis: In a suitable solvent like D₂O, the spectrum will exhibit characteristic signals: two doublets in the aromatic region (~7.0-7.6 ppm) corresponding to the AA'BB' system of the para-substituted phenyl ring, a triplet for the α-proton (~4.0-4.3 ppm), and a doublet of doublets for the diastereotopic β-protons (~3.1-3.4 ppm).

-

¹³C NMR Analysis: The spectrum will show distinct signals for the carboxyl carbon (~170-175 ppm), the four unique aromatic carbons (with the carbon bearing the bromine showing a characteristic shift), the α-carbon (~55 ppm), and the β-carbon (~37 ppm).[7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of Deuterium oxide (D₂O) or DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at 25 °C. A standard proton experiment with 16-32 scans is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TSP for D₂O).

Mass Spectrometry (MS)

MS is essential for confirming molecular weight and providing fragmentation data that supports the structure.

-

Expected Ionization: Using electrospray ionization in positive mode (ESI+), the primary ion observed will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to C₉H₁₁BrNO₂⁺.

-

Diagnostic Isotopic Pattern: A key validation feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") separated by 2 Da, with a roughly 1:1 intensity ratio. This is an unambiguous indicator of the presence of one bromine atom.[9]

The following diagram outlines a standard workflow for analyzing this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Standard workflow for LC-MS analysis.

Chiral Chromatography

Confirming the enantiomeric purity is non-negotiable, as any contamination with the L-enantiomer could lead to undesired biological activity or increased susceptibility to degradation.

-

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method. This technique uses a stationary phase (column) that is itself chiral. The two enantiomers (D and L) form transient diastereomeric complexes with the chiral stationary phase, leading to differential retention times and thus, separation. A purity of ≥99% is often required for research applications.[2]

The diagram below illustrates how a chiral stationary phase differentiates between two enantiomers.

Caption: Enantiomers interact differently with a chiral stationary phase.

Section 4: Stability, Storage, and Safe Handling

Proper management of this compound is essential for maintaining its integrity and ensuring laboratory safety.

Stability and Storage

-

Recommended Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C. It should be kept in a dry environment to prevent hydrolysis and clumping.

-

Potential Instability: As an amino acid, it is susceptible to degradation under harsh conditions. High temperatures can lead to decomposition, as indicated by its melting point behavior. Exposure to strong acids or bases at elevated temperatures could potentially risk racemization at the α-carbon, compromising its enantiomeric purity.

Safe Handling Protocols

This compound requires careful handling due to its potential hazards.

-

GHS Hazard Information: Safety data sheets indicate that the compound may cause skin and serious eye irritation, and may cause respiratory irritation.[10] The L-isomer is classified as toxic if swallowed.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11]

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[8]

-

First Aid Measures:

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design tool for medicinal chemists and peptide scientists. Its defining features—the D-stereochemistry for enzymatic stability and the 4-bromo-phenyl group for modulating bioactivity and providing a synthetic handle—make it an invaluable asset in the development of next-generation therapeutics. A thorough understanding of its chemical identity, physicochemical properties, and analytical characterization, as detailed in this guide, is the critical first step toward unlocking its full potential in the laboratory and beyond.

References

-

This compound Salt CAS 122852-33-9 - Home Sunshine Pharma. (URL: [Link])

-

4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem, NIH. (URL: [Link])

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed Central, NIH. (URL: [Link])

-

4-Bromo-dl-phenylalanine - [13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Understanding the Role of D-4-Bromophenylalanine in Peptide Design - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PubMed Central, NIH. (URL: [Link])

-

Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PubMed Central, NIH. (URL: [Link])

-

The Role of Brominated Phenylalanine Derivatives in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound Salt CAS 122852-33-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. 4-Bromo-DL-phenylalanine, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. nbinno.com [nbinno.com]

- 7. spectrabase.com [spectrabase.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-Bromo-L-phenylalanine | C9H10BrNO2 | CID 671214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

Synthesis and purification of 4-Bromo-D-phenylalanine hydrochloride

An In-Depth Technical Guide to the Synthesis and Purification of 4-Bromo-D-phenylalanine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. The unique structural features of this compound, namely the D-chiral center and the bromo-substituted phenyl ring, offer distinct advantages in the development of novel peptide-based therapeutics with enhanced stability and modified biological activity.[1][2][3] This document will detail the strategic considerations for its asymmetric synthesis, provide a step-by-step experimental protocol, and outline rigorous purification and characterization methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction: The Significance of 4-Bromo-D-phenylalanine in Modern Drug Discovery

The incorporation of unnatural amino acids into peptide chains is a powerful strategy for modulating the pharmacological properties of therapeutic peptides.[1] 4-Bromo-D-phenylalanine, in particular, offers several key advantages:

-

Enhanced Proteolytic Stability: The D-configuration of the amino acid confers resistance to degradation by endogenous proteases, which typically recognize L-amino acids. This leads to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.

-

Unique Physicochemical Properties: The bromine atom at the para-position of the phenyl ring introduces a bulky, lipophilic, and electron-withdrawing group. This modification can influence peptide conformation, receptor binding affinity, and membrane permeability.[2] The bromine atom can also serve as a handle for further chemical modifications, such as cross-coupling reactions.[4]

-

Probing Molecular Interactions: The distinct electronic and steric properties of the bromophenyl side chain make it a valuable tool for structure-activity relationship (SAR) studies, allowing researchers to probe the binding pockets of target proteins.[2]

Due to these attributes, 4-Bromo-D-phenylalanine is a critical building block in the synthesis of novel peptides and peptidomimetics for therapeutic areas such as oncology, neuroscience, and metabolic diseases.[2][3]

Strategic Approach to Asymmetric Synthesis

The synthesis of enantiomerically pure D-amino acids presents a significant challenge.[5] Several strategies can be employed to obtain 4-Bromo-D-phenylalanine, including chiral resolution of a racemic mixture and direct asymmetric synthesis. This guide will focus on a practical and efficient asymmetric approach.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The target molecule can be obtained from the free base, which in turn can be synthesized from a protected D-amino acid precursor. A key step is the enantioselective synthesis of the D-amino acid core.

Caption: Retrosynthetic analysis of this compound.

Rationale for the Chosen Synthetic Route

The chosen synthetic strategy involves the alkylation of a chiral glycine enolate equivalent, a method known for its high stereocontrol.[6] This approach offers several advantages:

-

High Enantioselectivity: The use of a chiral auxiliary directs the incoming electrophile (4-bromobenzyl bromide) to one face of the enolate, resulting in a high diastereomeric excess of the desired product.

-

Convergent Synthesis: This method allows for the late-stage introduction of the 4-bromophenyl side chain, making it adaptable for the synthesis of other D-phenylalanine analogs.

-

Reliability and Scalability: The reactions involved are generally high-yielding and can be scaled up for the production of larger quantities of the target compound.

Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis of this compound.

Synthesis of the Chiral Glycinate Equivalent

The synthesis begins with the preparation of a chiral Schiff base of a glycine ester. This intermediate will be deprotonated to form the nucleophilic enolate.

Asymmetric Alkylation

This is the key stereochemistry-defining step where the 4-bromophenyl moiety is introduced.

Hydrolysis and Deprotection

Acidic hydrolysis is employed to cleave the chiral auxiliary and the ester group, yielding the free amino acid.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free amino acid to its hydrochloride salt, which often improves stability and handling properties.

Caption: Synthetic workflow for this compound.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent is critical for obtaining high purity and yield. For amino acid hydrochlorides, a common approach is to dissolve the crude product in a minimal amount of hot water or an alcohol-water mixture and allow it to cool slowly.[7]

Protocol for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of hot deionized water.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold diethyl ether to aid in drying.

-

Dry the crystals under vacuum to a constant weight.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation | Aromatic protons in the 7.0-7.6 ppm region, α-proton around 4.0-4.5 ppm, and β-protons around 3.0-3.5 ppm. The integration of the peaks should correspond to the number of protons. |

| ¹³C NMR | Confirmation of the carbon skeleton | Aromatic carbons between 120-140 ppm, the α-carbon around 55 ppm, the β-carbon around 37 ppm, and the carbonyl carbon around 170 ppm.[8] |

| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the mass of the protonated molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) should be observed. |

| Chiral HPLC | Determination of enantiomeric purity | A single peak corresponding to the D-enantiomer, with the absence of the L-enantiomer peak, confirming high enantiomeric excess.[3] |

| Melting Point | Assessment of purity | A sharp melting point range, consistent with literature values for the pure compound (approximately 216-222 °C for the free base).[3] |

Safety Considerations

-

4-Bromobenzyl bromide: This is a lachrymator and should be handled in a well-ventilated fume hood.

-

Strong acids and bases: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Organic solvents: These are flammable and should be used away from ignition sources.

Conclusion

This guide has provided a comprehensive overview of the synthesis and purification of this compound. The described asymmetric synthesis route offers a reliable and efficient method for obtaining this valuable non-proteinogenic amino acid in high enantiomeric purity. The detailed protocols for synthesis, purification, and characterization will be a valuable resource for researchers in the fields of medicinal chemistry and drug development. The strategic incorporation of 4-Bromo-D-phenylalanine into peptide-based drug candidates holds significant promise for the development of next-generation therapeutics with improved pharmacological profiles.

References

- Arava, V. R., et al. (2013). An Improved and Practical Process for the Synthesis of (S)-2-Amino-3-(4-bromophenyl)propanoic acid.

-

Chem-Impex International Inc. (n.d.). 4-Bromo-D-phenylalanine. Retrieved from [Link]

-

Chem-Impex International Inc. (n.d.). Boc-4-bromo-D-phenylalanine. Retrieved from [Link]

- de Leeuw, M., et al. (2010). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 12, 3633-3639.

- Gong, L., et al. (2018).

- Pollegioni, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(9), 2523.

-

SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine. Retrieved from [Link]

-

University of Arizona Campus Repository. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Retrieved from [Link]

- Willemse, T., et al. (2015). Synthesis of Fluorinated Phenylalanines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. spectrabase.com [spectrabase.com]

4-Bromo-D-phenylalanine hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides and small molecules, surmounting challenges of metabolic instability and refining interactions with biological targets. Among these, 4-Bromo-D-phenylalanine hydrochloride has emerged as a particularly valuable synthon. Its D-configuration confers inherent resistance to enzymatic degradation, while the para-brominated phenyl ring provides a nuanced yet powerful means to alter electronic and steric properties. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive overview of this compound, from its fundamental characteristics to its synthesis and strategic application, underpinned by field-proven insights and methodologies.

Section 1: Core Molecular Profile

This compound is a synthetic, non-proteinogenic amino acid derivative. As the hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media, facilitating its use in a variety of experimental settings.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. These parameters are critical for experimental design, from calculating molar concentrations to predicting behavior in biological milieus.

| Property | Value | Source(s) |

| CAS Number | 122852-33-9 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀BrNO₂·HCl | [1][2][3] |

| Molecular Weight | 280.55 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| Systematic Name | (2R)-2-amino-3-(4-bromophenyl)propanoic acid, hydrochloride | [1] |

| Synonyms | (R)-4-Bromophenylalanine hydrochloride, D-p-Bromophenylalanine HCl | [1] |

| Boiling Point | 394.9 °C at 760 mmHg | [1] |

| Flash Point | 192.6 °C | [1] |

Spectroscopic Characterization

Unequivocal identification of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific salt is limited, the expected spectral features can be reliably predicted based on data from closely related analogues such as the free amino acid and the racemic mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the para-substituted ring (typically two doublets in the 7.0-7.6 ppm range), the α-proton (a triplet or doublet of doublets around 4.0-4.3 ppm), and the β-protons (two diastereotopic protons appearing as a multiplet, often a doublet of doublets, between 3.0-3.4 ppm). The amine and carboxylic acid protons are labile and may be broad or exchange with deuterated solvents.

-

¹³C NMR : The carbon spectrum will display distinct signals for the aromatic carbons (with the carbon bearing the bromine atom shifted downfield), the carbonyl carbon (around 170-175 ppm), the α-carbon (around 55-60 ppm), and the β-carbon (around 35-40 ppm). Data for the related 4-Bromo-DL-phenylalanine is available in public databases and serves as a useful reference.

-

-

Mass Spectrometry (MS) :

-

Mass spectrometry will reveal a characteristic isotopic pattern for the molecular ion [M]+• due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns include the loss of the carboxylic acid group (-COOH) and cleavage of the side chain.

-

Section 2: Synthesis and Manufacturing

The enantiomeric purity of 4-Bromo-D-phenylalanine is paramount for its application in drug development, as stereochemistry dictates biological activity. The synthesis of the D-enantiomer is typically achieved through the resolution of a racemic mixture or via asymmetric synthesis. Enzymatic resolution is a highly efficient and widely employed method.

Recommended Protocol: Enzymatic Resolution of N-Acetyl-DL-4-bromophenylalanine

This protocol describes a robust and scalable method for the preparation of 4-Bromo-D-phenylalanine, which can then be converted to the hydrochloride salt. The causality behind this experimental choice lies in the high stereoselectivity of enzymes like Acylase I, which preferentially hydrolyze the L-enantiomer of an N-acetylated amino acid, leaving the desired D-enantiomer untouched and easily separable.

Step 1: Synthesis of N-Acetyl-DL-4-bromophenylalanine

-

Suspend DL-4-bromophenylalanine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add acetic anhydride dropwise while maintaining the temperature and pH (typically around 8-9, adjusted with NaOH solution).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with HCl to precipitate the N-acetylated product.

-

Filter, wash with cold water, and dry the crude N-Acetyl-DL-4-bromophenylalanine.

Step 2: Enzymatic Resolution

-

Dissolve the N-Acetyl-DL-4-bromophenylalanine in deionized water, adjusting the pH to ~7.5 with a suitable base (e.g., LiOH or NH₄OH).

-

Add Acylase I (from Aspergillus melleus) to the solution. The enzyme loading is typically between 0.1-1% w/w relative to the substrate.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37 °C) with gentle agitation.

-

Monitor the reaction progress. The hydrolysis of the L-enantiomer results in a decrease in pH, which can be maintained at the optimal level for the enzyme by the controlled addition of a base.

-

Once ~50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), stop the reaction by heating or acidification.

Step 3: Separation and Purification

-

Acidify the reaction mixture to a pH of ~3-4. This causes the unreacted N-Acetyl-D-4-bromophenylalanine to precipitate.

-

Filter the mixture to collect the precipitated N-Acetyl-D-4-bromophenylalanine. The filtrate contains the free L-4-bromophenylalanine.

-

Wash the solid N-Acetyl-D-4-bromophenylalanine with cold water and dry.

Step 4: Hydrolysis and Salt Formation

-

Reflux the purified N-Acetyl-D-4-bromophenylalanine in an acidic solution (e.g., 2-3 M HCl).

-

Monitor the deacetylation by TLC or LC-MS.

-

Upon completion, cool the solution. The this compound will crystallize out.

-

Filter the crystals, wash with a small amount of cold acetone or ether, and dry under vacuum to yield the final product.

Caption: Workflow for the synthesis of 4-Bromo-D-phenylalanine HCl.

Section 3: Applications in Drug Discovery and Chemical Biology

The incorporation of this compound into peptide sequences is a strategic decision aimed at enhancing therapeutic potential. Its utility stems from two primary features: the D-configuration and the bromo-substituent.

Enhancing Metabolic Stability

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in vivo, leading to short biological half-lives. The introduction of D-amino acids, such as 4-Bromo-D-phenylalanine, at specific positions within a peptide sequence can render the adjacent peptide bonds unrecognizable to many common proteases. This modification is a well-established strategy to significantly increase the metabolic stability and extend the in vivo half-life of peptide-based drug candidates.

Modulating Receptor Interactions and Biological Activity

The bromine atom at the para-position of the phenyl ring is not merely an inert substituent. Its electronic and steric properties can profoundly influence how a peptide interacts with its biological target, such as a G-protein coupled receptor (GPCR).

-

Electronic Effects : Bromine is an electron-withdrawing group, which alters the charge distribution of the aromatic ring. This can impact cation-π interactions, which are often critical for the binding of peptide ligands to their receptors.

-

Steric and Lipophilic Effects : The bromine atom increases the size and lipophilicity of the side chain. This can lead to enhanced binding affinity through improved hydrophobic interactions within the receptor's binding pocket.

Case Study: Modulation of Gonadotropin-Releasing Hormone (GnRH) Receptor Affinity

A compelling example of the strategic use of D-amino acids is found in the development of GnRH peptide analogues for cancer imaging and therapy. Research has demonstrated that the introduction of a D-phenylalanine residue into a DOTA-conjugated GnRH peptide significantly improved its binding affinity for the GnRH receptor.

| Peptide Construct | GnRH Receptor Binding Affinity (IC₅₀) |

| DOTA-Ahx-(D-Lys⁶-GnRH₁) | 36.1 nM |

| DOTA-Ahx-D-Phe -(D-Lys⁶-GnRH) | 7.6 nM |

Data adapted from a study on GnRH peptide analogues.[6]

The nearly five-fold increase in binding affinity upon the introduction of D-Phe highlights its crucial role in optimizing the peptide's interaction with the receptor.[6] While this study used D-phenylalanine itself, it provides a strong rationale for using its brominated counterpart to further explore and potentially enhance these interactions through the additional electronic and steric effects of the bromine atom.

Caption: Modulation of GPCR signaling by a peptide containing 4-Br-D-Phe.

Section 4: Handling and Safety

As a laboratory chemical, this compound requires careful handling to ensure personnel safety. The following information is a summary based on data for related compounds and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

-

Hazard Classification : May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (inspect before use), and a lab coat.

-

Handling : Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or with local exhaust ventilation. Wash hands thoroughly after handling.

-

Storage : Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage is often refrigerated (2-8°C).

-

In case of Exposure :

-

Eyes : Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.

-

Skin : Wash off immediately with soap and plenty of water.

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration.

-

Conclusion

This compound is more than a mere catalogue chemical; it is a strategic tool for the medicinal chemist and peptide scientist. Its D-configuration provides a robust defense against proteolysis, while the para-bromo substitution offers a handle for fine-tuning receptor interactions. The methodologies for its synthesis are well-established, allowing for the production of high-purity material essential for reproducible research. By leveraging the unique properties of this non-canonical amino acid, researchers can design more stable, potent, and selective peptide-based therapeutics, pushing the boundaries of what is achievable in drug development.

References

-

Home Sunshine Pharma. This compound Salt CAS 122852-33-9. Available from: [Link]

-

Watson International. This compound CAS 122852-33-9. Available from: [Link]

-

Donboo Amino Acid Co., Ltd. PHE254 4-溴-D-苯丙氨酸盐酸盐122852-33-9 this compound. Available from: [Link]

-

Miao, Y., et al. (2014). Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. sci-hub.box [sci-hub.box]

- 5. Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction of D-phenylalanine enhanced the receptor binding affinities of gonadotropin-releasing hormone peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Bromo-D-phenylalanine Hydrochloride: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide for Researchers

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to process chemistry. 4-Bromo-D-phenylalanine, a non-canonical amino acid, is a valuable building block in medicinal chemistry, particularly for synthesizing peptides and proteins with modified properties.[1] This guide provides a comprehensive technical overview of the solubility of its hydrochloride salt form (4-Bromo-D-phenylalanine HCl). We will delve into the core physicochemical principles governing its solubility, provide detailed experimental protocols for its determination, and offer a practical guide to solvent selection for research, formulation, and manufacturing applications.

Physicochemical Characteristics and Their Impact on Solubility

The solubility of a compound is not an isolated property but rather the result of its intrinsic physicochemical characteristics interacting with a given solvent. For 4-Bromo-D-phenylalanine HCl, the key parameters are summarized below.

Table 1: Physicochemical Properties of 4-Bromo-D-phenylalanine and its Hydrochloride Salt

| Property | Value | Significance for Solubility |

| Chemical Formula | C₉H₁₁BrClNO₂ (Hydrochloride Salt) | Indicates the elemental composition. |

| Molecular Weight | 280.55 g/mol (Hydrochloride Salt)[2] | A moderate molecular weight, generally favorable for solubility. |

| Appearance | White to off-white powder[1] | Physical state at standard conditions. |

| Melting Point | 216 - 222 ºC (for D-form)[1] | The high melting point suggests strong intermolecular forces (ionic attractions) in the solid crystal lattice that must be overcome by solvent interactions for dissolution to occur.[3] |

| ACD/LogP | 1.89 (for free base)[2] | A positive LogP value indicates a degree of lipophilicity contributed by the bromophenyl group. However, the hydrochloride salt form significantly increases its hydrophilicity. |

| Polar Surface Area | 63.32 Ų (for free base)[2] | This value, reflecting the surface sum over polar atoms, indicates a significant capacity for forming hydrogen bonds and dipole-dipole interactions with polar solvents. |

| Form | Hydrochloride Salt | This is the most critical factor. The salt form ensures the molecule is ionized (cationic), dramatically increasing its affinity for polar solvents, especially water, compared to the neutral zwitterionic form. |

The Chemical Rationale: Why Solvents Matter

The structure of 4-Bromo-D-phenylalanine HCl dictates its interaction with different solvents. It possesses a non-polar bromophenyl ring and a highly polar, ionic amino acid backbone, made even more so by the hydrochloride salt.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are excellent solvents. Water, in particular, can effectively solvate the positive charge on the ammonium group and the negative chloride counter-ion through strong ion-dipole interactions. The carboxyl group and ammonium group can also participate in hydrogen bonding. As such, high solubility is expected in aqueous systems.[3] The solubility in alcohols is also generally good but may decrease as the non-polar alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are highly effective due to their large dipole moment, enabling them to solvate the ionic portions of the molecule. DMSO is a common choice for creating concentrated stock solutions in biological screening campaigns.[4]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are poor choices for dissolving 4-Bromo-D-phenylalanine HCl. The energy gained from the weak van der Waals interactions between the solvent and the bromophenyl ring is insufficient to overcome the strong ionic forces holding the crystal lattice together.[3]

-

The Role of pH: For aqueous solutions, pH is a critical determinant of solubility. As an amino acid hydrochloride, the compound is the salt of a weak acid and a strong acid. In solution, it will establish an equilibrium. The solubility is generally highest at low pH where the cationic form is overwhelmingly favored. As the pH increases towards the isoelectric point (pI), the molecule will convert to the less soluble zwitterionic form, potentially causing precipitation.[5][6] Further increasing the pH above the pKa of the ammonium group will form the anionic species, which again increases solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized methodology is crucial. The Saturated Shake-Flask Method is the gold standard for determining thermodynamic (or equilibrium) solubility.[7][8] It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Workflow: Shake-Flask Method

-

Preparation: Add an excess amount of 4-Bromo-D-phenylalanine HCl to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is critical to ensure equilibrium is reached with the solid phase.[7]

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using an orbital shaker or rotator. The agitation time must be sufficient to reach equilibrium, which can range from 24 to 72 hours.[9] Preliminary experiments are often needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. This is typically achieved by centrifugation or filtration using a chemically inert filter (e.g., PTFE, 0.22 µm) that does not adsorb the solute.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, to determine the concentration. A standard calibration curve must be prepared to ensure accurate quantification.[4][10]

Workflow Visualization

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Bromo-D-phenylalanine Hydrochloride Salt CAS 122852-33-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. researchgate.net [researchgate.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. solubility experimental methods.pptx [slideshare.net]

A Comprehensive Guide to the Spectroscopic Characterization of 4-Bromo-D-phenylalanine Hydrochloride

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Bromo-D-phenylalanine hydrochloride, a critical reagent in contemporary biochemical research and pharmaceutical development. As a halogenated derivative of the amino acid D-phenylalanine, its structural confirmation is paramount for its application in peptide synthesis, enzyme inhibition studies, and as a building block in medicinal chemistry.[1] This document outlines the expected spectroscopic characteristics based on foundational principles and data from closely related analogs, and provides detailed, field-proven protocols for data acquisition.

Introduction: The Significance of this compound

4-Bromo-D-phenylalanine is a non-natural amino acid whose incorporation into peptides and other molecules allows for the introduction of a unique biophysical probe. The bromine atom at the para-position of the phenyl ring offers several advantages: it is a heavy atom useful in X-ray crystallography for phasing, a site for further chemical modification through cross-coupling reactions, and its presence subtly alters the electronic and steric properties of the phenyl ring, influencing molecular interactions. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a wide range of experimental conditions.

Precise spectroscopic characterization is the bedrock of its reliable use. This guide will delve into the key analytical techniques for its structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound dictates its spectroscopic signature. The key structural components to be identified are the protonated amine, the carboxylic acid, the chiral alpha-carbon, the beta-methylene group, and the para-substituted aromatic ring.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. The spectra are typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic (H-2', H-6') | 7.5 - 7.6 | Doublet (d) | 2H | Protons ortho to the bromine atom. |

| Aromatic (H-3', H-5') | 7.2 - 7.3 | Doublet (d) | 2H | Protons meta to the bromine atom. |

| α-H | 4.2 - 4.4 | Triplet (t) | 1H | Coupled to the two β-protons. |

| β-CH₂ | 3.1 - 3.3 | Multiplet (m) | 2H | Diastereotopic protons coupled to the α-proton. |

| -NH₃⁺ | 8.0 - 8.5 | Broad Singlet | 3H | Exchangeable with D₂O. |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H | Exchangeable with D₂O. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will identify all the unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | 170 - 175 | |

| C-1' (Aromatic) | 135 - 140 | Quaternary carbon attached to the β-carbon. |

| C-3', C-5' (Aromatic) | 130 - 135 | Carbons meta to the bromine atom. |

| C-2', C-6' (Aromatic) | 128 - 132 | Carbons ortho to the bromine atom. |

| C-4' (Aromatic) | 120 - 125 | Carbon attached to the bromine atom. |

| Cα | 55 - 60 | |

| Cβ | 35 - 40 |

Experimental Protocol: NMR Spectroscopy

Caption: Generalized workflow for NMR data acquisition.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).[2]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include 16 to 32 scans, a relaxation delay of 1-2 seconds, and a spectral width of approximately 15 ppm.[2]

-

Reference the spectrum to the residual solvent peak or an internal standard like TMS.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[2]

-

The spectral width should be set to around 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H Stretch (Protonated Amine) | 3000 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| N-H Bend (Protonated Amine) | 1500 - 1600 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Note: These values are based on typical ranges for the specified functional groups and may vary slightly.[2][3]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[2]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or clean ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is typically presented in terms of transmittance or absorbance.[2]

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a common technique for this type of compound.

Predicted Mass Spectrometry Data

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[2] The molecular weight of 4-Bromo-D-phenylalanine is approximately 244.09 g/mol .[4] The hydrochloride salt will likely not be observed in the gas phase.

| Ion | Expected m/z (⁷⁹Br / ⁸¹Br) | Notes |

| [M+H]⁺ | 244.0 / 246.0 | Protonated molecular ion. |

| [M-COOH]⁺ | 198.0 / 200.0 | Loss of the carboxylic acid group. |

| [M-CH(NH₂)COOH]⁺ | 155.0 / 157.0 | Cleavage of the Cα-Cβ bond. |

Note: The exact mass will be slightly different from the nominal mass. The exact mass of the neutral molecule C₉H₁₀BrNO₂ is 242.98949 Da.[5]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (e.g., <1 mg) in a suitable solvent such as a mixture of methanol, acetonitrile, and/or water.[2]

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[2]

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

The presence of the characteristic M / M+2 isotopic pattern with nearly equal intensities for bromine-containing ions is a key diagnostic feature.

-

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The data presented in this guide, based on established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any research or development endeavor utilizing this important compound.

References

- New Journal of Chemistry Supporting Information. (n.d.).

- PubChem. (n.d.). 4-Bromo-L-phenylalanine. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 4-Bromo-dl-phenylalanine. John Wiley & Sons, Inc.

- Chem-Impex. (n.d.). 4-Bromo-D-phenylalanine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).

- BenchChem. (n.d.). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide.

- NIST Chemistry WebBook. (n.d.). Benzenamine, 4-bromo-. National Institute of Standards and Technology.

- ResearchGate. (n.d.). FT-IR spectra of phenylalanine: pure (in black) and in water (in red).

- ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2.

Sources

The Biological Activity of Halogenated Phenylalanine Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Modulating Biology with Atomic Precision

The substitution of hydrogen with a halogen atom on the phenyl ring of phenylalanine, a fundamental aromatic amino acid, offers a subtle yet powerful tool to modulate biological activity. This "minimalist" chemical modification can profoundly alter the physicochemical properties of the amino acid, including its size, hydrophobicity, and electronic distribution.[1][2] These alterations, in turn, can have a significant impact on the structure, stability, and function of peptides and proteins into which they are incorporated, leading to a diverse range of biological effects.[1][3] This technical guide provides an in-depth exploration of the biological activities of halogenated phenylalanine derivatives, offering insights into their mechanisms of action, experimental evaluation, and applications in drug discovery and biomedical research.

The Physicochemical Impact of Halogenation on Phenylalanine

The introduction of a halogen (fluorine, chlorine, bromine, or iodine) onto the phenyl ring of phenylalanine induces a cascade of changes in its fundamental properties. Understanding these changes is crucial to predicting and interpreting the biological consequences of such substitutions.

Steric and Hydrophobic Effects

Halogenation incrementally increases the van der Waals radius and hydrophobicity of the phenylalanine side chain.[1][4] This seemingly minor alteration can have significant consequences for protein folding and stability, as the modified residue occupies more space within the hydrophobic core of a protein.[1] The precise positioning and nature of the halogen atom dictate the extent of these effects.[5]

Electronic Perturbations

Halogens are highly electronegative, and their introduction withdraws electron density from the aromatic ring. This can alter cation-π interactions, which are crucial for many protein-ligand and protein-protein interactions.[6] Perfluorination of the aromatic ring, in particular, can significantly change its electronic properties.[1]

Impact on Protein and Peptide Structure and Function

The incorporation of halogenated phenylalanine derivatives into peptides and proteins has become a valuable strategy in protein engineering and drug design.

Enhancing Protein Stability

Halogenation can be a tool to enhance the structural stability of proteins, a desirable trait for therapeutic proteins.[1] The increased hydrophobicity of the halogenated side chain can strengthen hydrophobic interactions within the protein core, leading to a more stable folded state. However, the steric bulk of the halogen can also introduce strain, and the net effect on stability is context-dependent.[1]

Modulating Amyloid Formation

The role of hydrophobic and aromatic interactions is critical in the aggregation of amyloidogenic peptides, which are implicated in neurodegenerative diseases.[4][7] Halogenation of phenylalanine residues within these peptides provides a means to systematically modulate these interactions and study their impact on amyloid formation kinetics.[4][7] Studies on the NFGAIL peptide, a core sequence of the human islet amyloid polypeptide (hIAPP), have shown that increasing the hydrophobicity of the phenylalanine residue through fluorination can influence the rate of amyloid fibril formation.[4][7]

Biological Activities and Therapeutic Applications

The unique properties of halogenated phenylalanine derivatives have led to their exploration in various therapeutic areas.

Neuroscience and Neuroprotection

-

p-Chlorophenylalanine (PCPA): An Irreversible Inhibitor of Tryptophan Hydroxylase

p-Chlorophenylalanine (PCPA), also known as fenclonine, is a well-characterized irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[8][9] This leads to a profound and long-lasting depletion of serotonin in the brain.[8][9] PCPA is widely used as a research tool to investigate the role of the serotonergic system in various physiological and pathological processes, including depression, anxiety, and aggressive behavior.[8][10]

-

Neuroprotective Effects of Brominated and Iodinated Derivatives

Certain halogenated derivatives of phenylalanine have demonstrated neuroprotective properties. For instance, 3,5-dibromo-L-tyrosine (a derivative of phenylalanine) has been shown to protect neurons from ischemic damage in both in vitro and in vivo models of stroke.[11][12] These compounds appear to exert their effects by attenuating excitatory glutamatergic synaptic transmission.[11][12]

Caption: Proposed mechanism of neuroprotection by 3,5-dibromo-L-tyrosine.

Oncology

-

Antiproliferative Activity

Halogenated phenylalanine derivatives have shown promise as anticancer agents. For example, 4-fluoro-L-phenylalanine inhibits the growth of MCF-7 breast cancer cells.[13] The incorporation of halogenated phenylalanine into peptides and other molecules can also confer or enhance cytotoxic activity against cancer cell lines.[14][15][16][17] For instance, halogenation of the phenylalanine residue in the potent cytotoxic agent monomethyl auristatin F (MMAF) was found to retain its high toxicity.[14]

-

Radiopharmaceuticals for Imaging and Therapy

The incorporation of radiohalogens, such as iodine-123, iodine-131, and astatine-211, into phenylalanine creates radiopharmaceuticals with applications in cancer diagnosis and therapy.[18][19][20][21][22][23] These radiolabeled amino acids can be selectively taken up by tumor cells that overexpress amino acid transporters.[22][23] This allows for targeted delivery of radiation for imaging (e.g., PET, SPECT) or therapeutic purposes.[6][20][22]

Caption: Workflow for the use of radiolabeled phenylalanine derivatives.

Protein Engineering and Structural Biology

The unique properties of halogenated phenylalanine make it a valuable tool for probing protein structure and function.

-

¹⁹F-NMR Spectroscopy

Fluorine has a nuclear spin of 1/2 and is 100% naturally abundant, making 4-fluoro-L-phenylalanine an excellent probe for ¹⁹F-NMR studies.[13] By replacing a native phenylalanine with its fluorinated analog, researchers can gain site-specific information about the local environment within a protein, including solvent accessibility and conformational changes upon ligand binding.[13]

-

X-ray Crystallography

The heavy atoms of bromine and iodine can be used as anomalous scatterers in X-ray crystallography to help solve the phase problem and determine the three-dimensional structure of proteins.[18]

Experimental Protocols

Synthesis of Halogenated Phenylalanine Derivatives

A variety of methods exist for the synthesis of halogenated phenylalanine derivatives, including enzymatic and chemical approaches.

-

Enzymatic Synthesis

Enzymes such as phenylalanine ammonia lyase can be used to synthesize halogenated L-phenylalanine derivatives.[24] This method offers high stereoselectivity.

-

Chemical Synthesis

Chemical methods, such as the Negishi cross-coupling reaction, provide a versatile route to a wide range of fluorinated phenylalanine analogs.[6]

Step-by-Step: Negishi Cross-Coupling for Fluorinated Phenylalanine Analogs [6]

-

Preparation of the Organozinc Reagent: Prepare the zinc homoenolate of a protected (R)-iodoalanine.

-

Cross-Coupling Reaction: React the organozinc reagent with an appropriate aryl halide in the presence of a Pd(0) catalyst.

-

Deprotection: Remove the protecting groups to yield the desired fluorinated phenylalanine analog.

-

Assessing Biological Activity

-

Enzyme Inhibition Assays

To evaluate the inhibitory activity of a halogenated phenylalanine derivative against a target enzyme (e.g., tryptophan hydroxylase), a standard enzyme kinetics assay can be performed.

Protocol: Tryptophan Hydroxylase Inhibition Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (tryptophan), and the necessary cofactors in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the halogenated phenylalanine derivative to the reaction mixtures.

-

Incubation: Incubate the reactions at a constant temperature for a defined period.

-

Quantification: Stop the reaction and quantify the amount of product formed (5-hydroxytryptophan) using a suitable analytical method, such as HPLC with fluorescence detection.

-

Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

-

Cell Proliferation Assays

The antiproliferative effects of halogenated phenylalanine derivatives on cancer cells can be assessed using standard cell viability assays, such as the MTT or MTS assay.

-

Amyloid Aggregation Assays

The Thioflavin T (ThT) fluorescence assay is a common method to monitor the kinetics of amyloid fibril formation in real-time.[4][25]

Protocol: Thioflavin T (ThT) Fluorescence Assay [4][25]

-

Peptide Preparation: Dissolve the synthetic peptide containing the halogenated phenylalanine derivative in a suitable buffer.

-

Assay Setup: In a microplate, mix the peptide solution with ThT dye.

-

Fluorescence Monitoring: Monitor the increase in ThT fluorescence over time at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm using a plate reader. The fluorescence intensity is proportional to the amount of amyloid fibrils formed.

-

Data Analysis: Plot the fluorescence intensity against time to obtain aggregation kinetics curves, from which parameters like the lag time and the maximum fluorescence intensity can be determined.

-

Quantitative Data Summary

| Derivative | Biological Activity | Model System | Key Finding | Reference |

| p-Chlorophenylalanine | Tryptophan hydroxylase inhibition | Rat brain | Depletes serotonin to undetectable levels | [8] |

| 4-Fluoro-L-phenylalanine | Inhibition of cell growth | MCF-7 breast cancer cells | IC₅₀ = 11.8 µM | [13] |

| 3,5-Dibromo-L-tyrosine | Neuroprotection | Rat model of stroke | Decreased brain infarct volume to 52.7% of control | [11][12] |

| Halogenated MMAF | Cytotoxicity | Cancer cell lines | Halogenation at the para-position of the phenylalanine residue does not diminish cytotoxicity | [14] |

Conclusion and Future Directions

Halogenated phenylalanine derivatives represent a versatile class of molecules with a broad spectrum of biological activities. From their use as pharmacological tools to their potential as therapeutic agents and probes for structural biology, these modified amino acids continue to be of great interest to the scientific community. Future research will likely focus on the development of more selective and potent derivatives, the expansion of their applications in protein engineering and drug discovery, and a deeper understanding of the structure-activity relationships that govern their biological effects. The continued exploration of this chemical space holds significant promise for advancing our understanding of biological systems and for the development of novel therapeutics.

References

-

Pałka, K., Podsadni, K., & Pająk, M. (2023). Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Chowdhary, S., Moschner, J., Mikolajczak, D. J., Becker, M., Thünemann, A. F., Kästner, C., ... & Koksch, B. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemBioChem. [Link]

-

Yang, K., Liu, Y., & Liu, J. (2016). Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science. [Link]

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Chowdhary, S., Moschner, J., Mikolajczak, D. J., Becker, M., Thünemann, A. F., Kästner, C., ... & Koksch, B. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Chemistry – A European Journal. [Link]

-

Chowdhary, S., Moschner, J., Mikolajczak, D. J., Becker, M., Thünemann, A. F., Kästner, C., ... & Koksch, B. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. OPUS FAU. [Link]

-

Radiology Key. (2016). Radiopharmaceuticals for Nuclear Medicine Therapy. [Link]

-

Svatunek, D., Asgar, M., Raitanen, J., & Waller, D. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega. [Link]

-

Bauwens, M., Kersemans, K., Van de Wiele, C., & Dierckx, R. A. (2010). Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Dembinski, R., Pająk, M., & Kańska, M. (2016). Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Cuthbert, A. W., & Spencer, P. S. J. (1973). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthetic Utility of Brominated Phenylalanine Derivatives. [Link]

-

Vesic, V., Mitrovic, N., & Radenovic, L. (2011). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. [Link]

-

Zha, Z., Vāvere, A. L., & Goodman, M. M. (2012). An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. Molecules. [Link]

-

Vergnes, M., & Karli, P. (1980). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior. [Link]

-

Vesic, V., Mitrovic, N., & Radenovic, L. (2011). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. [Link]

-

Doan, N. D., de Molliens, M. P., Létourneau, M., Fournier, A., & Chatenet, D. (2020). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. [Link]

-

Wikipedia. (n.d.). Fenclonine. [Link]

-

Chatterjee, A., & Schultz, P. G. (2014). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Chemical Biology. [Link]

-

Al-Masoudi, N. A., Al-Salihi, A. I., & Al-Amiery, A. A. (2022). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Molecules. [Link]

-

Dong, C., & van Pée, K. H. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

-

Huttunen, K. M., Gynther, M., & Rautio, J. (2018). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

-

Chen, Y., & Van Eps, N. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. [Link]

-

The Journal of Pharmacology and Experimental Therapeutics. (1940). The growth effect and toxicity of some halogen derivatives of the isomeric monohydroxyphenylalanines. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Augusti, R., & Zheng, X. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. Journal of Mass Spectrometry. [Link]

-

Goger, M. J., & Martin, S. F. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science. [Link]

-

Dong, C., & van Pée, K. H. (2009). Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

-

Li, W., Liu, Y., Wang, W., & Li, D. (2020). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Molecules. [Link]

-

Payne, J. T., & Poelarends, G. J. (2020). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. [Link]

-

van Pée, K. H., & Patallo, E. P. (2016). Specific Enzymatic Halogenation—From the Discovery of Halogenating Enzymes to Their Applications In Vitro and In Vivo. Angewandte Chemie International Edition. [Link]

-

Weerawarna, P. G., & van der Donk, W. A. (2016). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Current Opinion in Chemical Biology. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Phenylalanine. [Link]

-

Beuth, J. (2022). Anticancer properties of bromelain: State-of-the-art and recent trends. Frontiers in Oncology. [Link]

-

Akyüz, E., & Dinçkaya, E. (2022). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Journal of Fluorescence. [Link]

-

González, N., & Uribe, E. (2022). Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog. International Journal of Molecular Sciences. [Link]

-

Luo, H., Chen, Y., & Li, Y. (2023). A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9. Biomedicine & Pharmacotherapy. [Link]

-

Báez-Viveros, J. L., & Bolívar, F. (2006). Metabolic engineering and protein directed evolution increase the yield of L-phenylalanine synthesized from glucose in Escherichia coli. Biotechnology and Bioengineering. [Link]

-

An, D., & Chen, Z. S. (2023). Anticancer Activity of the Marine-Derived Compound Bryostatin 1: Preclinical and Clinical Evaluation. Marine Drugs. [Link]

Sources

- 1. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Fenclonine - Wikipedia [en.wikipedia.org]

- 10. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemimpex.com [chemimpex.com]

- 19. Radiopharmaceuticals for Nuclear Medicine Therapy | Radiology Key [radiologykey.com]

- 20. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Making sure you're not a bot! [opus4.kobv.de]

Understanding the effects of bromination on protein structure and function

An In-Depth Technical Guide to Understanding the Effects of Bromination on Protein Structure and Function

This guide provides a comprehensive exploration of protein bromination, a post-translational modification with significant implications in biological systems and drug development. We will delve into the fundamental chemistry, the resulting structural and functional alterations to proteins, and the analytical methodologies used to study these changes. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this critical oxidative modification.

The Fundamental Chemistry of Protein Bromination

Protein bromination is the covalent addition of a bromine atom to a protein, primarily targeting specific amino acid residues. This process is often mediated by reactive bromine species (RBS) generated endogenously by enzymatic activity or introduced through external agents.

Generation of Reactive Bromine Species

In biological systems, the primary enzymatic sources of reactive bromine species are peroxidases, such as myeloperoxidase (MPO) and eosinophil peroxidase (EPO). These enzymes catalyze the reaction between hydrogen peroxide (H₂O₂) and bromide ions (Br⁻) to produce hypobromous acid (HOBr), a potent oxidizing and brominating agent[1][2][3][4].

-

Myeloperoxidase (MPO): Found predominantly in neutrophils, MPO can utilize both chloride and bromide ions. However, at physiological pH, the production of hypobromous acid can be significant, especially in environments with elevated bromide concentrations[1][5].

-

Eosinophil Peroxidase (EPO): Primarily found in eosinophils, EPO shows a preference for bromide over chloride, making hypobromous acid its major product[1].

-

Peroxidasin (PXDN): An extracellular peroxidase that generates hypobromous acid to form essential sulfilimine cross-links in collagen IV networks, highlighting a physiological role for protein bromination in tissue architecture[6][7][8].

The chemical reactivity of bromine is intermediate between chlorine and iodine, making it a potent but selective oxidizing agent in biological contexts[9].